1-Bromo-3,5-dimethoxybenzene

Organic Photovoltaics Materials Science Solid Additives

Researchers requiring a reliable, electron-rich aryl bromide for Suzuki-Miyaura cross-coupling face challenges with regioselectivity and handling. 1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2) solves this: • Crystalline solid (mp 62-66°C) for convenient handling and precise stoichiometry. • Symmetrical 1,3,5-substitution ensures predictable reactivity and simplifies product isolation. • Validated in drug discovery (93.2% yield in borylation) and materials science (18.40% PCE in organic solar cells). Supplied with ≥98% purity, ambient shipping, and global availability for rapid procurement.

Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
CAS No. 20469-65-2
Cat. No. B032327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dimethoxybenzene
CAS20469-65-2
Synonyms1-Bromo-3,5-dimethoxybenzene;  3,5-Dimethoxy-1-bromobenzene;  3,5-Dimethoxybromobenzene;  3,5-Dimethoxyphenyl Bromide;  5-Bromo-1,3-dimethoxybenzene
Molecular FormulaC8H9BrO2
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)Br)OC
InChIInChI=1S/C8H9BrO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
InChIKeyKRWRFIMBWRVMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2): A Strategic 1,3,5-Trisubstituted Aryl Halide Building Block for Advanced Synthesis and Materials


1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2) is a symmetrically substituted, electron-rich aryl bromide with methoxy groups at the 3- and 5-positions, rendering the 1-position activated for cross-coupling and nucleophilic aromatic substitution [1]. It is a crystalline solid with a melting point of 62-66 °C and a predicted boiling point of 246.0±20.0 °C, offering a favorable solid-state handling profile for a reactive intermediate . Its specific 1,3,5-substitution pattern distinguishes it from other regioisomers and provides a unique platform for constructing complex molecules, as evidenced by its use in the total synthesis of the bioactive natural product decarboxyaltenusin and as a performance-enhancing solid additive in organic solar cells [2][3].

Substitution Pattern
1,3,5-trisubstituted aryl bromide enables selective cross-coupling and SNAr
Reactive Handle
Bromine serves as a versatile leaving group for Pd-catalyzed couplings
Materials Application
Reported solid additive for organic solar cells; dipole-interaction profile under study
Synthetic Utility
Reported use in total synthesis of decarboxyaltenusin and pharmaceutical patent intermediates

Why 1-Bromo-3,5-dimethoxybenzene is Not Interchangeable with Other Dimethoxybromobenzene Isomers or Analogs


The specific 1,3,5-substitution pattern of 1-Bromo-3,5-dimethoxybenzene is critical for achieving the desired reactivity and final product architecture. Regioisomers like 1-bromo-2,4-dimethoxybenzene or 1-bromo-3,4-dimethoxybenzene present different electronic and steric environments, leading to distinct reactivity in cross-coupling and regioselectivity in subsequent transformations. For instance, the 1,3,5-pattern creates a molecule with a unique axis of symmetry and a specific dipole moment, which has been shown to be essential for its function as a solid additive in organic solar cells, where it engages in specific dipole-dipole interactions with polymer donors and acceptors [1]. Furthermore, substituting the bromine for another halogen, such as chlorine, as in 1-chloro-3,5-dimethoxybenzene, significantly alters the compound's reactivity in palladium-catalyzed cross-couplings and its solid-state interactions in materials applications [1][2].

Regioisomer
1,3,5-substitution creates a symmetric dipole environment critical for materials and coupling selectivity
1-bromo-2,4-dimethoxybenzene or 1-bromo-3,4-dimethoxybenzene may shift electronic/steric effects, altering cross-coupling regioselectivity
Halogen Analog
Bromine as leaving group provides specific reactivity window in Pd-catalyzed reactions
1-chloro-3,5-dimethoxybenzene exhibits different oxidative addition kinetics and may change solid-state interactions in device applications

Quantitative Differentiation of 1-Bromo-3,5-dimethoxybenzene: Evidence for Superior Performance in Key Applications


1-Bromo-3,5-dimethoxybenzene Enables High-Efficiency Organic Solar Cells as a Solid Additive

As a solid additive in organic solar cells (OSCs), 1-Bromo-3,5-dimethoxybenzene (BrDO) significantly enhances power conversion efficiency (PCE). In a direct head-to-head comparison, devices treated with BrDO achieved a maximum PCE of 18.40%, which is a substantial improvement over both the untreated control group and devices treated with the common solvent additive 1,8-diiodooctane (DIO) [1]. Its chloro analog, 1-chloro-3,5-dimethoxybenzene (ClDO), yielded a slightly higher PCE of 18.51%, but the BrDO variant offers a distinct reactivity profile that may be preferred in other synthetic or materials contexts [1].

OSC Performance
Head-to-head
BrDO max PCE 18.40% vs DIO additive and untreated control (D18:L8-BO devices); ClDO 18.51%
Supports additive selection for OSC research; brominated variant offers distinct reactivity context
PCE differences may depend on device architecture and processing
Organic Photovoltaics Materials Science Solid Additives

1-Bromo-3,5-dimethoxybenzene: A Validated Intermediate in the Total Synthesis of Decarboxyaltenusin

The compound's utility is validated in a complex, multi-step synthesis. It served as a key intermediate in the total synthesis of the fungal toxin decarboxyaltenusin, where it underwent a pivotal Suzuki coupling to forge a biaryl bond [1]. This synthesis proceeded in seven steps with an overall yield of 31% starting from 4-methylcatechol and 1-bromo-3,5-dimethoxybenzene [1]. The successful execution of this route, with the compound's specific substitution pattern, highlights its reliability and functional group tolerance in challenging synthetic sequences.

Total Synthesis Route
Reported
31% overall yield over 7 steps; Suzuki coupling key for biaryl bond formation
Supports multi-step synthesis feasibility for complex natural product targets
Synthesis of decarboxyaltenusin; yield reported for this specific sequence
Total Synthesis Natural Products Medicinal Chemistry

Superior Reactivity and Stability Profile for Pharmaceutical Intermediates

1-Bromo-3,5-dimethoxybenzene is highlighted for its high purity (≥98%) and stability, making it a reliable intermediate for pharmaceutical and agrochemical synthesis [1]. Its use is exemplified in patent CN201510192164.3, where it was employed in a Suzuki-Miyaura borylation reaction to yield a key intermediate with an excellent 93.2% yield . While direct comparative data with other regioisomers in this specific reaction is not provided, the high yield and the compound's well-defined reactivity profile underscore its suitability for precise structural modifications required in drug development [1].

Borylation Efficiency
Reported
93.2% isolated yield in Suzuki-Miyaura borylation step (patent CN201510192164.3)
Supports high coupling efficiency for pharmaceutical building block synthesis
Conditions: Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 85°C
Pharmaceutical Synthesis Cross-Coupling Drug Discovery

Distinct Physicochemical Profile Enables Unique Handling and Formulation

The compound possesses a distinct set of physicochemical properties that influence its handling and use. It has a melting point of 62-66 °C, a predicted boiling point of 246.0±20.0 °C at 760 mmHg, and a density of 1.4±0.1 g/cm³ [1]. These properties differ from those of its chloro analog (1-chloro-3,5-dimethoxybenzene, which would have a different molecular weight, density, and boiling point) and other regioisomers, impacting its purification, storage, and behavior in solution and solid-state formulations .

Physicochemical Profile
Data to verify
MP 62–66 °C; predicted BP 246 °C; density 1.4±0.1 g/cm³
Informs purification and formulation design; solid-state handling at ambient conditions
Boiling point predicted; experimental confirmation recommended
Physicochemical Properties Formulation Process Chemistry

Optimal Application Scenarios for Procuring 1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2)


High-Performance Organic Solar Cell (OSC) Research and Development

For research groups developing high-efficiency organic solar cells, 1-Bromo-3,5-dimethoxybenzene (BrDO) is a compelling solid additive. Its ability to achieve a power conversion efficiency (PCE) of 18.40% in D18:L8-BO devices makes it a strong candidate for optimization studies, especially when a specific dipole interaction profile is desired [1]. The bromine atom may offer advantages over chlorine in terms of reactivity for further derivatization or in different device architectures.

Medicinal Chemistry Synthesis of Biaryl-Containing Drug Candidates

This compound is an ideal building block for medicinal chemists synthesizing biaryl-containing pharmacophores via Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. Its use is validated by a 93.2% yield in a patent-protected borylation step, demonstrating its efficiency in generating complex intermediates for kinase inhibitors or other therapeutic targets . Its 1,3,5-substitution pattern is particularly useful for constructing symmetrical or pseudo-symmetrical structures.

Total Synthesis of Complex Natural Products

For academic and industrial laboratories engaged in the total synthesis of natural products, 1-Bromo-3,5-dimethoxybenzene offers a proven route to biaryl substructures. Its successful application in the seven-step synthesis of decarboxyaltenusin, a bioactive fungal metabolite, underscores its reliability and compatibility with multi-step synthetic sequences [2]. This provides a robust starting point for synthesizing related polyketide-derived natural products.

Development of Functional Materials and Agrochemicals

Given its well-defined reactivity and high stability, this compound is a strategic intermediate for the design of new agrochemicals and functional materials [3]. Its electron-rich aromatic ring can be further functionalized, and the bromine atom serves as a versatile handle for installing diverse functional groups, enabling the tailored synthesis of compounds with specific electronic, optical, or binding properties.

Application
Selection Property
Validation Focus
Organic solar cell research
1,3,5-substitution pattern for dipole-interaction tuning
PCE optimization in donor-acceptor blends; additive comparison
Medicinal chemistry (biaryl synthesis)
Bromine handle for Suzuki-Miyaura and related cross-couplings
Coupling efficiency and functional group tolerance
Total synthesis of natural products
Regiospecific biaryl bond formation in complex sequences
Multi-step compatibility and overall yield
Functional materials & agrochemicals
Electron-rich aromatic core with modifiable bromine site
Derivatization potential and stability under process conditions
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